3-Bromo-4-chlorophenyl chloroformate

Catalog No.
S14151740
CAS No.
M.F
C7H3BrCl2O2
M. Wt
269.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-chlorophenyl chloroformate

Product Name

3-Bromo-4-chlorophenyl chloroformate

IUPAC Name

(3-bromo-4-chlorophenyl) carbonochloridate

Molecular Formula

C7H3BrCl2O2

Molecular Weight

269.90 g/mol

InChI

InChI=1S/C7H3BrCl2O2/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3H

InChI Key

PURAHRZOBUNJJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(=O)Cl)Br)Cl

3-Bromo-4-chlorophenyl chloroformate is an organic compound characterized by the presence of a chloroformate functional group attached to a phenyl ring that is further substituted with bromine and chlorine atoms. Its molecular formula is C8H5BrClO2, and it is recognized for its role as a reagent in organic synthesis, particularly in the preparation of various derivatives through acylation reactions.

  • Acylation Reactions: It acts as an acylating agent, facilitating the introduction of acyl groups into nucleophiles such as alcohols and amines.
  • Substitution Reactions: The bromine and chlorine substituents can be replaced with other functional groups under appropriate conditions, allowing for the synthesis of diverse derivatives.
  • Hydrolysis: In the presence of water, it hydrolyzes to form 3-bromo-4-chlorophenol and carbon dioxide, which is a common pathway for chloroformates .

Several methods exist for synthesizing 3-bromo-4-chlorophenyl chloroformate:

  • Direct Chlorination: Chlorination of 3-bromo-4-chlorophenol using thionyl chloride or oxalyl chloride can yield the corresponding chloroformate.
  • Reaction with Chloroformic Acid: Reacting 3-bromo-4-chlorophenol with chloroformic acid under acidic conditions can also produce this compound.
  • Acid-Catalyzed Esterification: The reaction of 3-bromo-4-chlorophenol with phosgene or its derivatives in the presence of a base can lead to the formation of chloroformates .

3-Bromo-4-chlorophenyl chloroformate has several applications in organic chemistry:

  • Intermediate in Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Reagent in Organic Reactions: Utilized in the acylation of amines and alcohols, it helps to form esters and carbamates.
  • Building Block for Complex Molecules: Its unique structure allows it to be a precursor for more complex organic molecules used in various chemical industries.

Research into the interaction studies involving 3-bromo-4-chlorophenyl chloroformate primarily focuses on its reactivity with nucleophiles. These studies reveal that the compound can effectively acylate amines and alcohols, leading to the formation of various derivatives. The presence of both bromine and chlorine enhances its electrophilic character, making it a potent acylating agent .

Several compounds share structural similarities with 3-bromo-4-chlorophenyl chloroformate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Chlorophenyl chloroformateChlorine substituent on phenyl ringMore stable due to lack of bromine
3-Bromophenyl chloroformateBromine substituent on phenyl ringLacks chlorine; different reactivity profile
2-Bromophenyl chloroformateBromine at position 2 on phenyl ringAltered sterics may influence reaction outcomes
Phenyl chloroformateSimple phenyl group without halogen substitutionsBaseline for comparing reactivity

Uniqueness

The uniqueness of 3-bromo-4-chlorophenyl chloroformate lies in its dual halogenation (bromine and chlorine), which can significantly influence its reactivity compared to other chloroformates. This specific configuration may enhance its electrophilicity and selectivity during acylation reactions.

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

267.86935 g/mol

Monoisotopic Mass

267.86935 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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